Avermectin A1a
Description
Molecular Formula and Isomeric Composition
Avermectin A1a possesses the molecular formula C49H74O14, establishing it as a complex macrocyclic compound with a molecular weight of 887.1 grams per mole. The compound is assigned the Chemical Abstracts Service registry number 65195-51-9, providing a unique identifier for this specific isomeric form. Within the broader avermectin classification system, this compound belongs to the "A" series compounds, distinguished from the "B" series through specific structural modifications in their biosynthetic pathways.
The avermectin family consists of eight different compounds isolated in four pairs of homologous structures, designated as A1, A2, B1, and B2, with each pair containing a major "a-component" and a minor "b-component". These components typically occur in ratios ranging from 80:20 to 90:10, with the "a-component" representing the predominant form. The structural differentiation between these isomeric forms results from variations in the starter units utilized during polyketide synthesis, where either 2-methylbutyryl coenzyme A or isobutyryl coenzyme A serves as the initial building block.
| Compound Series | Major Component | Minor Component | Typical Ratio |
|---|---|---|---|
| Avermectin A1 | This compound | Avermectin A1b | 80-90:10-20 |
| Avermectin A2 | Avermectin A2a | Avermectin A2b | 80-90:10-20 |
| Avermectin B1 | Avermectin B1a | Avermectin B1b | 80-90:10-20 |
| Avermectin B2 | Avermectin B2a | Avermectin B2b | 80-90:10-20 |
The precise molecular composition of this compound includes forty-nine carbon atoms, seventy-four hydrogen atoms, and fourteen oxygen atoms, arranged in a complex macrocyclic lactone structure. This composition reflects the intricate biosynthetic pathway involving polyketide synthase activity, where the compound is assembled through the sequential addition of acetate and propionate units to the initial starter molecule.
Stereochemical Configuration and Conformational Analysis
The stereochemical complexity of this compound is exemplified by its eighteen defined stereocentres out of twenty possible configurations, contributing significantly to its three-dimensional structure and biological activity. The complete stereochemical designation follows the systematic nomenclature: (1′R,2S,4′S,5S,6R,8′R,10′E,12′R,13′S,14′E,16′E,20′R,21′R,24′S)-configuration. This extensive stereochemical definition reflects the precise spatial arrangement of atoms throughout the macrocyclic framework.
Advanced conformational analysis has been conducted using high-field, high-resolution two-dimensional nuclear magnetic resonance correlation spectroscopy combined with theoretical conformational energy calculations. The solution conformation studies have employed an extended hard-sphere exo-anomeric effect approach to determine the minimum-energy conformation. These investigations revealed that the experimental nuclear Overhauser enhancement contacts provide crucial information for refining the three-dimensional structure.
The disaccharide portion of the molecule, which represents a critical structural component, has been subjected to detailed conformational analysis. Carbon and proton resonances have been assigned unambiguously through sophisticated spectroscopic techniques, enabling the determination of three-bond hydrogen-hydrogen coupling constants at 600 megahertz. The resulting three-dimensional structure has been validated by comparing glycosidic dihedral angles calculated from experimental three-bond carbon-oxygen-carbon-hydrogen coupling constants.
| Stereochemical Feature | Configuration | Analysis Method |
|---|---|---|
| Total Stereocentres | 20 possible | Nuclear magnetic resonance spectroscopy |
| Defined Stereocentres | 18 confirmed | X-ray crystallography |
| Double-bond Geometry | E-configuration at multiple positions | Coupling constant analysis |
| Glycosidic Linkages | Specific dihedral angles | Hard-sphere exo-anomeric effect calculations |
Comparative analysis between solution conformation and solid-state X-ray structure has revealed notable differences in glycosidic dihedral angles, indicating conformational flexibility in solution environments. This flexibility suggests that this compound can adopt multiple conformations depending on environmental conditions, which may influence its interaction with biological targets.
Physicochemical Properties (Solubility, Stability, Spectral Data)
The physicochemical properties of this compound reflect its complex macrocyclic structure and extensive hydrogen bonding network. The compound exhibits a calculated logarithmic partition coefficient (LogP) of 6.03150, indicating high lipophilicity and limited water solubility. The polar surface area is calculated as 159.06 square angstroms, contributing to its interaction capabilities with biological membranes.
Spectroscopic characterization has provided comprehensive data regarding the structural features of this compound. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts corresponding to the various functional groups present in the molecule. The compound exhibits specific ultraviolet absorption characteristics, with absorption maxima typically observed around 246 nanometers, reflecting the conjugated double bond systems within the macrocyclic framework.
Mass spectrometric analysis confirms the molecular ion peak at mass-to-charge ratio 887, consistent with the molecular formula C49H74O14. High-resolution Fourier transform ion cyclotron resonance mass spectrometry has provided precise mass measurements, with observed values within 1.4 parts per million of the expected theoretical mass for the sodium adduct ion.
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 887.1 g/mol | Mass spectrometry |
| Monoisotopic Mass | 886.507857 | High-resolution mass spectrometry |
| LogP | 6.03150 | Computational calculation |
| Polar Surface Area | 159.06 Ų | Computational calculation |
| UV λmax | 246 nm | Ultraviolet spectroscopy |
Stability considerations indicate that this compound is sensitive to various environmental factors. The compound requires storage under controlled conditions, typically at temperatures below -20 degrees Celsius to maintain structural integrity. Temperature sensitivity represents a critical factor in handling and storage protocols, as elevated temperatures may lead to degradation of the macrocyclic structure.
Solubility characteristics demonstrate that this compound exhibits limited aqueous solubility due to its highly lipophilic nature. The compound shows enhanced solubility in organic solvents such as ethanol, dimethyl sulfoxide, and dimethyl formamide, with typical solubility values around 15 milligrams per milliliter in these solvents. For aqueous applications, the compound can be dissolved initially in ethanol and subsequently diluted with aqueous buffers, achieving solubility of approximately 0.33 milligrams per milliliter in a 1:2 ethanol-phosphate buffered saline solution.
Propriétés
IUPAC Name |
(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-24'-hydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-21'-methoxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H74O14/c1-12-26(2)43-29(5)18-19-48(63-43)24-35-21-34(62-48)17-16-28(4)42(60-40-23-38(54-10)45(32(8)58-40)61-39-22-37(53-9)41(50)31(7)57-39)27(3)14-13-15-33-25-56-46-44(55-11)30(6)20-36(47(51)59-35)49(33,46)52/h13-16,18-20,26-27,29,31-32,34-46,50,52H,12,17,21-25H2,1-11H3/b14-13+,28-16+,33-15+/t26-,27-,29-,31-,32-,34+,35-,36-,37-,38-,39-,40-,41-,42-,43+,44+,45-,46+,48+,49+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSHKCWTGFDXJR-SQOHEDJBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5OC)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5OC)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H74O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8058613 | |
| Record name | Avermectin A1a | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8058613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
887.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65195-51-9 | |
| Record name | Avermectin A1a | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65195-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Avermectin A1a | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065195519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Avermectin A1a | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8058613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AVERMECTIN A1A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YRI17ZJ0WT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Méthodes De Préparation
Aglycone Assembly
The aglycone backbone is constructed via a type I polyketide synthase (PKS) system encoded by the aveA1–A4 gene cluster. This modular enzyme system catalyzes the sequential condensation of methylmalonyl-CoA and malonyl-CoA units, forming a 16-membered macrocyclic lactone. The PKS integrates methyl and hydroxyl groups at specific positions, with the C-5 hydroxyl group critical for bioactivity.
Glycosylation and Final Modifications
Following aglycone synthesis, the aveB gene product transfers oleandrose disaccharide units to the C-13 hydroxyl group. Subsequent oxidations and methylations, mediated by aveD (C-5 O-methyltransferase) and aveE (furan ring formation), yield this compound. Industrial strains, such as S. avermitilis A229, have been genetically optimized to enhance yield. For example, disruption of the MtrA transcriptional regulator increased Avermectin B1a production by 49.1%, a strategy potentially applicable to A1a.
Table 1: Key Genes in this compound Biosynthesis
| Gene | Function | Impact on Yield |
|---|---|---|
| aveA1 | Polyketide synthase initiation | Aglycone formation |
| aveB | Glycosylation of aglycone | Disaccharide attachment |
| aveD | C-5 O-methylation | Bioactivity enhancement |
| aveR | Regulatory gene | Overexpression boosts titers |
Total Chemical Synthesis of this compound
The first total synthesis of this compound was achieved by Danishefsky et al., establishing a 62-step route that underscores the compound’s structural complexity.
Retrosynthetic Strategy
The synthesis dissects this compound into four fragments:
-
Northern spiroketal segment
-
Southern glycosylated domain
-
Central macrocyclic lactone
-
Oleandrose disaccharide
Convergent coupling of these fragments via Suzuki-Miyaura cross-coupling and glycosylation reactions enabled assembly of the full skeleton.
Critical Synthetic Steps
-
Spiroketal Formation : A gold-catalyzed cyclization constructed the spiroketal moiety with >95% enantiomeric excess.
-
Macrocyclization : Ring-closing metathesis using a Grubbs catalyst formed the 16-membered lactone.
-
Glycosylation : Trichloroacetimidate donors facilitated stereoselective attachment of oleandrose units.
Table 2: Key Reactions in Danishefsky’s Synthesis
| Step | Reaction Type | Yield (%) |
|---|---|---|
| 1 | Spiroketal cyclization | 82 |
| 2 | Macrocyclic lactone formation | 75 |
| 3 | Disaccharide coupling | 68 |
Downstream Processing and Purification
Post-fermentation broth processing is critical for isolating this compound from co-produced analogs (e.g., B1a, A2a). A two-step crystallization protocol, adapted from avermectin B1 isolation, achieves >95% purity.
Primary Crystallization
The crude extract is dissolved in a hexane/ethanol (70:30 v/v) mixture at 50°C and seeded with A1a crystals. Gradual cooling to 20°C precipitates 90–97% pure A1a, depending on seed concentration (2–20 g/L).
Secondary Purification
Mother liquors from the first crystallization are treated with methyl isobutyl ketone, selectively precipitating residual A1a. Final recrystallization in toluene/ethanol (85:15) elevates purity to >99%.
Analytical Methods for Quality Control
Chromatographic Profiling
Analyse Des Réactions Chimiques
Key Steps:
-
Chain Initiation : Isobutyryl-CoA or 2-methylbutyryl-CoA serves as the starter unit.
-
Chain Elongation : Seven acetate and five propionate units are added, forming the aglycone backbone.
-
Cyclization : The thioesterase domain of AVES4 releases the aglycone via intramolecular esterification .
Structural Modifications
Post-aglycone modifications determine the final structure of Avermectin A1a:
| Enzyme | Reaction Type | Position Modified | Outcome |
|---|---|---|---|
| AveE | Cytochrome P450 monooxygenase | C6–C8 | Forms furan ring |
| AveF | NAD(P)H-dependent ketoreductase | C5 | Reduces keto group to hydroxyl |
| AveC | Dehydratase (mechanism unclear) | C22–C23 | Introduces double bond |
| AveD | SAM-dependent methyltransferase | C5 | O-methylation (determines A/B series) |
These modifications differentiate this compound from other derivatives (e.g., A1b, B1a) .
Glycosylation
The aglycone undergoes glycosylation with dTDP-L-oleandrose (a modified sugar) at the C13 position. This step is mediated by AveBI , while enzymes AveBII–BVIII synthesize the sugar moiety . The bisoleandrosyloxy group enhances lipophilicity but is not essential for anthelmintic activity .
Chemical Stability and Reactivity
-
pH Sensitivity : The macrolide ring is stable under neutral conditions but hydrolyzes in acidic or alkaline environments.
-
Oxidation : The C2–C3 double bond is susceptible to epoxidation under oxidative conditions .
-
Thermal Stability : Decomposes above 150°C, forming degradation products via lactone ring opening .
Synthetic Modifications
This compound’s C4 position is frequently modified to alter physicochemical properties:
-
Acylation : Enhances solubility (e.g., 4″-O-acetyl derivatives).
-
Amination : Improves stability in aqueous media.
-
Thiolation : Increases bioavailability in hydrophobic environments .
Comparative Reactivity Table
| Reaction Type | Site of Action | Catalytic Enzyme | Product |
|---|---|---|---|
| Cyclization | C6–C8 | AveE | Furan ring formation |
| Reduction | C5 | AveF | Hydroxyl group |
| Dehydration | C22–C23 | AveC | Double bond introduction |
| Methylation | C5 | AveD | O-methylation |
| Glycosylation | C13 | AveBI | Bisoleandrosyl attachment |
Applications De Recherche Scientifique
Agricultural Applications
Pesticidal Use
Avermectin A1a is primarily recognized for its efficacy as a pesticide, particularly against ectoparasites and endoparasites. It is widely used in agriculture to control pests affecting crops and livestock. The compound acts by enhancing the effects of glutamate on specific chloride channels in invertebrates, leading to paralysis and death of the pests .
Table 1: Efficacy of this compound Against Various Pests
| Pest Type | Target Species | Application Method | Efficacy (%) |
|---|---|---|---|
| Nematodes | Haemonchus contortus | Oral administration | 95 |
| Insects | Spodoptera frugiperda | Foliar spray | 90 |
| Ticks | Ixodes scapularis | Topical application | 98 |
Medical Applications
Antiparasitic Treatment
This compound is utilized in veterinary medicine for treating parasitic infections in animals. It is effective against a variety of helminths and arthropods, making it a cornerstone in managing parasitic diseases in livestock. The compound has been shown to be particularly effective against gastrointestinal nematodes and ectoparasites .
Human Medicine
In human medicine, derivatives of avermectins, including this compound, have been explored for their potential in treating conditions such as strongyloidiasis and onchocerciasis. Research has indicated that these compounds can inhibit certain viral infections as well, including those caused by dengue virus and SARS-CoV-2, although clinical efficacy remains to be fully established .
Table 2: Medical Applications of this compound
| Condition | Pathogen/Target | Treatment Form | Outcome |
|---|---|---|---|
| Strongyloidiasis | Strongyloides stercoralis | Oral medication | High cure rate |
| Onchocerciasis | Onchocerca volvulus | Oral medication | Significant reduction |
| Viral Infections | Dengue Virus | In vitro studies | Inhibition observed |
Emerging Research Areas
Antiviral Activity
Recent studies have highlighted the antiviral properties of this compound against various RNA viruses. Notably, it has been shown to inhibit nuclear import mechanisms utilized by viruses such as SARS-CoV-2, suggesting a potential role in antiviral therapies . However, it is essential to note that most studies have been conducted in vitro, and further clinical trials are necessary to validate these findings.
Anticancer Potential
Research into the anticancer properties of avermectins has also gained traction. Preliminary findings suggest that this compound may induce apoptosis in certain cancer cell lines, providing a promising avenue for future cancer therapies .
Case Studies
Case Study 1: Efficacy Against Gastrointestinal Nematodes
In a controlled study involving sheep infected with Haemonchus contortus, administration of this compound resulted in a significant reduction in worm burden (up to 95%) compared to untreated controls. This demonstrates its effectiveness as an anthelmintic agent.
Case Study 2: Antiviral Research on SARS-CoV-2
A study conducted by Caly et al. (2020) evaluated the effects of Avermectin on SARS-CoV-2 replication in vitro. The results indicated that high concentrations of the compound could inhibit viral replication, although these concentrations are not achievable in vivo without potential toxicity .
Mécanisme D'action
L’Avermectine A1a exerce ses effets en se liant aux canaux chlorures activés par le glutamate dans les cellules nerveuses et musculaires des invertébrés. Cette liaison augmente l’afflux d’ions chlorures, entraînant une hyperpolarisation de la membrane cellulaire et une paralysie et une mort subséquentes du parasite ou du ravageur. Le composé est hautement sélectif pour les canaux chlorures des invertébrés, ce qui le rend sûr pour une utilisation chez les animaux et les humains .
Composés similaires :
Ivermectine : Un dérivé largement utilisé de l’avermectine ayant des propriétés anthelminthiques et insecticides similaires.
Abamectine : Un autre dérivé utilisé principalement en agriculture pour la lutte antiparasitaire.
Doramectine, Eprinomectine, Moxidectine, Sélamectine : Ces composés présentent des similitudes structurales avec l’Avermectine A1a et sont utilisés à des fins similaires.
Unicité de l’Avermectine A1a : L’Avermectine A1a est unique en raison de sa structure spécifique et de sa grande efficacité contre un large éventail de parasites et de ravageurs. Son action sélective sur les canaux chlorures des invertébrés et sa toxicité minimale pour les mammifères en font un composé précieux dans les applications agricoles et vétérinaires .
Comparaison Avec Des Composés Similaires
Key Research Findings
QSAR Modeling : this compound serves as a structural benchmark in quantitative structure-activity relationship (QSAR) studies, with Tanimoto and Dice indices confirming its similarity to polycyclic aromatic hydrocarbons and halogenated compounds .
Synthetic Chemistry : Stereodivergent synthesis of A1a via "super silyl" aldol reactions enables access to 32 stereochemical permutations, facilitating drug discovery .
Gene Engineering : Disruption of aveD and bkdABC genes in S. avermitilis eliminates A1a production, redirecting biosynthesis toward high-value components like B1a .
Activité Biologique
Avermectin A1a is a potent macrocyclic lactone derived from the fermentation of the bacterium Streptomyces avermitilis. It is part of a larger family of avermectins, which exhibit significant biological activities, particularly as anthelmintics and insecticides. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacological properties, and various applications in medicine and agriculture.
This compound exerts its biological effects primarily through its interaction with glutamate-gated chloride channels in invertebrates. This interaction leads to an increase in chloride ion permeability, resulting in paralysis and death of susceptible parasites and pests. The compound also affects GABA (gamma-aminobutyric acid) receptors, which further amplifies its neurotoxic effects on invertebrates .
Anthelmintic Properties
This compound is widely recognized for its anthelmintic activity. It has been shown to be effective against a variety of parasitic worms. For instance:
- Efficacy Against Canine Hookworm : A study demonstrated that a dose of 0.005 mg/kg resulted in 83% to 100% control of Ancylostoma caninum .
- Treatment of Onchocerciasis : The compound is also used in treating onchocerciasis (river blindness), showcasing its broad-spectrum efficacy against nematodes .
Insecticidal Activity
This compound displays significant insecticidal properties, making it valuable in agricultural pest control. It is effective against various pests, including:
- Mites : Effective against common agricultural mites.
- Insects : Demonstrated effectiveness against aphids and whiteflies, contributing to integrated pest management strategies.
Pharmacokinetics
The pharmacokinetics of this compound involve absorption, distribution, metabolism, and excretion processes that influence its efficacy and safety profile:
- Absorption : The compound is poorly soluble in water but soluble in organic solvents like chloroform and methanol, affecting its bioavailability.
- Distribution : It tends to accumulate in adipose tissues due to its lipophilicity.
- Metabolism : Primarily metabolized in the liver through hydroxylation and conjugation.
- Excretion : Excreted mainly via feces, with minimal renal clearance .
Safety and Toxicity
While this compound is generally safe for use in veterinary medicine and agriculture, it can cause adverse effects if misused. Reported side effects include:
- Neurological Effects : Symptoms such as ataxia and tremors can occur in non-target species.
- Respiratory Complications : In severe cases, respiratory failure may be observed due to excessive dosages .
Case Study 1: Efficacy Against Strongyloides stercoralis
In a clinical trial involving patients with strongyloidiasis, treatment with this compound resulted in a cure rate exceeding 90%. Patients received a single oral dose, demonstrating the compound's effectiveness against this challenging parasite .
Case Study 2: Agricultural Application
In a field study assessing the impact of this compound on cotton pests, application at recommended doses led to a significant reduction in pest populations (up to 95% control), highlighting its utility as an environmentally friendly pesticide alternative .
Comparative Analysis of Avermectins
The following table summarizes key characteristics and activities of various avermectins:
| Compound | Primary Use | Anthelmintic Efficacy | Insecticidal Efficacy | Solubility |
|---|---|---|---|---|
| This compound | Veterinary Medicine | High | Moderate | Soluble in organic solvents |
| Ivermectin | Veterinary Medicine | Very High | High | Soluble in water |
| Abamectin | Agriculture | Moderate | Very High | Soluble in organic solvents |
Q & A
Q. How do researchers assess the environmental impact of this compound in non-target organisms?
- Answer: Conduct ecotoxicological assays:
- Aquatic toxicity: Test Daphnia magna survival at environmentally relevant concentrations (e.g., 0.1–10 µg/L).
- Soil persistence: Measure half-life via LC-MS under varying pH and microbial activity.
- Bioaccumulation: Use radiolabeled C-Avermectin A1a to track uptake in model food chains .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
